

An In-depth Technical Guide to p-Tolylacetaldehyde: Properties, Synthesis, Analysis, and Safety

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Compound of Interest

Compound Name: (4-Methylphenyl)acetaldehyde

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Introduction

p-Tolylacetaldehyde, a substituted aromatic aldehyde, is a compound of interest in various scientific disciplines, including fragrance chemistry, organic synthesis, and potentially as a building block in the development of novel therapeutic agents. Its chemical structure, characterized by a phenyl ring substituted with a methyl group and an acetaldehyde moiety, imparts a unique combination of aromatic and aldehydic properties. This technical guide provides a comprehensive overview of p-tolylacetaldehyde, focusing on its chemical identity, physicochemical properties, synthesis and analysis protocols, and safety information relevant to research and drug development.

Chemical Identity: Synonyms and Alternative Names

p-Tolylacetaldehyde is known by a variety of names in scientific literature and commercial databases. A thorough understanding of these synonyms is crucial for effective literature searching and chemical sourcing.

Table 1: Synonyms and Identifiers for p-Tolylacetaldehyde

Identifier Type	Identifier
Systematic Name	2-(4-methylphenyl)acetaldehyde[1]
Common Name	p-Tolylacetaldehyde[1]
IUPAC Name	2-(p-tolyl)acetaldehyde[1]
CAS Number	104-09-6[1]
Alternative Names	4-Methylphenylacetaldehyde[1], Lilac acetaldehyde[1], Syringa aldehyde[2][3], p-Methylphenylacetaldehyde[1][3], 4-Methylbenzeneacetaldehyde[1], (4-Methylphenyl)acetaldehyde[1]
FEMA Number	3071[1][3]
EINECS Number	203-173-2[1]
UNII	7L6760H4LH[1]

Physicochemical Properties

A summary of the key physicochemical properties of p-tolylacetaldehyde is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of p-Tolylacetaldehyde

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O	[4]
Molecular Weight	134.18 g/mol	[4]
Appearance	Colorless to light yellow liquid or semi-solid	[2]
Melting Point	40 °C	[1]
Boiling Point	221.5 °C (estimate)	[4]
Density	1.0052 g/cm ³	[4]
Refractive Index	1.512	[4]
Flash Point	109.5 °C	[4]
Vapor Pressure	0.115 mmHg at 25 °C	[4]
Solubility	Soluble in ethanol and oils; insoluble in water.	[1]
LogP	1.73640	[4]

Experimental Protocols

Synthesis of p-Tolylacetaldehyde

While specific, detailed protocols for the synthesis of p-tolylacetaldehyde are not readily available in the searched literature, methods for the closely related p-tolualdehyde can be adapted. One common approach is the Friedel-Crafts acylation of toluene followed by subsequent reduction or oxidation steps. Below is a representative protocol for the synthesis of a related compound, p-methylacetophenone, which can be a precursor to p-tolylacetaldehyde.

Protocol: Synthesis of p-Methylacetophenone (Precursor)

Materials:

- Anhydrous toluene

- Acetic anhydride
- Anhydrous aluminum trichloride
- Concentrated hydrochloric acid
- Benzene
- 5% Sodium hydroxide solution
- Anhydrous calcium chloride

Procedure:

- Set up a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser with a calcium chloride drying tube.
- Quickly add 13.0 g of anhydrous aluminum trichloride to the flask, followed by 20 mL of anhydrous toluene.
- Slowly add a mixture of 3.7 mL of acetic anhydride and 5 mL of anhydrous toluene through the dropping funnel over approximately 15 minutes with stirring.
- Heat the reaction mixture in a water bath at 90-95°C for 30 minutes, or until the evolution of hydrogen chloride gas ceases.
- Cool the reaction solution in a cold water bath.
- Slowly add a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of ice water with stirring.
- Once all solids have dissolved, separate the organic layer using a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and again with water.
- Dry the organic layer with anhydrous magnesium sulfate for 15 minutes.

- Filter the dried solution and evaporate the toluene on an oil bath.
- Purify the crude product by distillation to yield p-methylacetophenone.

Further steps, such as a Willgerodt-Kindler reaction followed by hydrolysis, would be necessary to convert the acetophenone to the desired p-tolylacetaldehyde.

Analytical Methods

Accurate quantification and characterization of p-tolylacetaldehyde are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from a general method for aldehyde analysis.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for p-tolylacetaldehyde).
- Injection Volume: 20 μ L.

Procedure:

- Standard Preparation: Prepare a stock solution of p-tolylacetaldehyde (e.g., 1000 μ g/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

- **Sample Preparation:** Dissolve the sample containing p-tolylacetaldehyde in the mobile phase and filter through a 0.45 μm syringe filter.
- **Analysis:** Inject the standards and samples onto the HPLC system and record the chromatograms.
- **Quantification:** Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of p-tolylacetaldehyde in the sample by interpolating its peak area on the calibration curve.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general procedure for the analysis of aldehydes.

Instrumentation and Conditions:

- **GC-MS System:** A gas chromatograph coupled to a mass spectrometer.
- **Column:** A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
- **Oven Temperature Program:** Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).
- **Injector Temperature:** 250°C.
- **MS Ion Source Temperature:** 230°C.
- **MS Quadrupole Temperature:** 150°C.
- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Mass Range:** Scan from m/z 40 to 400.

Procedure:

- **Sample Preparation:** Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
- **Analysis:** Inject a small volume (e.g., 1 μL) of the sample into the GC-MS system.
- **Identification:** Identify p-tolylacetaldehyde by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database. The mass spectrum is expected to show a molecular ion peak at m/z 134 and characteristic fragment ions.

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of p-tolylacetaldehyde, which are crucial for its identification and structural elucidation.

Table 3: Spectroscopic Data for p-Tolylacetaldehyde

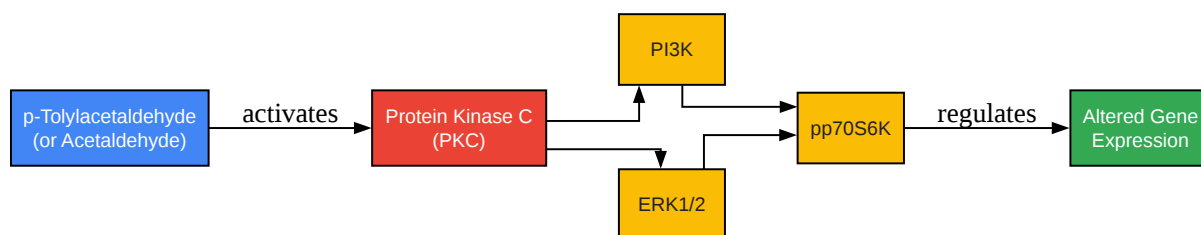
Spectroscopic Technique	Expected Features
^1H NMR	Predicted peaks for the aldehydic proton (CHO) around 9-10 ppm, aromatic protons on the phenyl ring, the methylene protons (CH_2) adjacent to the aldehyde, and the methyl protons (CH_3) on the phenyl ring.
^{13}C NMR	Predicted peak for the carbonyl carbon around 200 ppm, in addition to peaks for the aromatic carbons, the methylene carbon, and the methyl carbon.
Infrared (IR) Spectroscopy	A strong $\text{C}=\text{O}$ stretching vibration for the aldehyde group is expected around 1725-1705 cm^{-1} . C-H stretching vibrations for the aldehyde proton are expected around 2850-2750 cm^{-1} . Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)	The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak $[\text{M}]^+$ at m/z 134.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of p-tolylacetaldehyde are limited in the available literature, information on the general effects of acetaldehyde can provide a foundational understanding. Acetaldehyde is known to be involved in various cellular processes and can induce signaling cascades.

Representative Signaling Pathway for Acetaldehyde-Induced Effects:

The following diagram illustrates a potential signaling pathway that could be activated by acetaldehyde, leading to downstream cellular responses. This is a generalized pathway and may not be entirely specific to p-tolylacetaldehyde, but it serves as a valuable conceptual framework for researchers.



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A potential signaling cascade initiated by acetaldehyde.

Safety and Toxicology

Based on a safety assessment by the Research Institute for Fragrance Materials (RIFM), p-tolylacetaldehyde is not considered to be genotoxic. For repeated dose toxicity, reproductive toxicity, and local respiratory toxicity, the exposure to p-tolylacetaldehyde is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[5][6] Data from a read-across analog, phenylacetaldehyde, provided a No Expected Sensitization Induction Level (NESIL) of 590 µg/cm² for skin sensitization.[5]

Table 4: Summary of Toxicological Endpoints for p-Tolylacetaldehyde

Endpoint	Result	Reference
Genotoxicity	Not expected to be genotoxic.	[5][6]
Repeated Dose Toxicity	Exposure is below the Threshold of Toxicological Concern (TTC).	[5]
Reproductive Toxicity	Exposure is below the TTC.	[5]
Skin Sensitization	No Expected Sensitization Induction Level (NESIL) of 590 µg/cm ² .	[5]
Photoirritation/Photoallergenicity	Not expected to be a concern based on UV/Vis absorption spectra.	[5]

Conclusion

This technical guide provides a consolidated resource for researchers, scientists, and drug development professionals working with p-tolylacetaldehyde. The information on its various names, physicochemical properties, synthesis and analytical methods, and safety profile is intended to support its effective and safe use in a laboratory setting. While specific biological activity data for p-tolylacetaldehyde is an area for future research, the provided information on related aldehydes offers a starting point for investigation into its potential pharmacological effects.

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